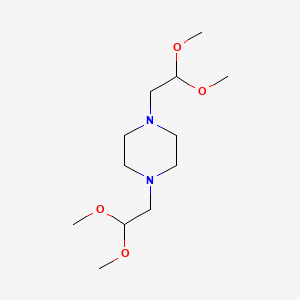

1,4-Bis(2,2-dimethoxyethyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Bis(2,2-dimethoxyethyl)piperazine is an organic compound with the molecular formula C12H26N2O4. It is a derivative of piperazine, featuring two 2,2-dimethoxyethyl groups attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Bis(2,2-dimethoxyethyl)piperazine can be synthesized through a multi-step process involving the reaction of piperazine with 2,2-dimethoxyethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

1,4-Bis(2,2-dimethoxyethyl)piperazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methoxy groups, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, nucleophiles, solvents like dichloromethane or ethanol

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Substituted piperazine derivatives

Aplicaciones Científicas De Investigación

1,4-Bis(2,2-dimethoxyethyl)piperazine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a stabilizing agent for proteins and enzymes.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals, coatings, and adhesives .

Mecanismo De Acción

The mechanism of action of 1,4-Bis(2,2-dimethoxyethyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, and proteins. The compound can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with these targets, leading to changes in their conformation and activity. These interactions can modulate various biochemical pathways, resulting in the desired biological or chemical effects .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Diethylpiperazine: Similar structure but with ethyl groups instead of 2,2-dimethoxyethyl groups.

1,4-Dimethylpiperazine: Contains methyl groups instead of 2,2-dimethoxyethyl groups.

1,4-Bis(2-hydroxyethyl)piperazine: Features hydroxyethyl groups instead of 2,2-dimethoxyethyl groups .

Uniqueness

1,4-Bis(2,2-dimethoxyethyl)piperazine is unique due to the presence of the 2,2-dimethoxyethyl groups, which impart distinct chemical properties such as increased solubility, stability, and reactivity. These properties make it a valuable compound for various applications in research and industry .

Actividad Biológica

1,4-Bis(2,2-dimethoxyethyl)piperazine is a piperazine derivative with significant potential in various biological applications. This compound has garnered interest due to its unique chemical structure, which allows it to interact with multiple biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is characterized by two 2,2-dimethoxyethyl substituents attached to the nitrogen atoms of the piperazine ring. Its molecular formula is C12H24N2O4. The compound's structure enables it to undergo various chemical reactions typical of piperazine derivatives, including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through various interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate biochemical pathways, influencing cellular processes such as apoptosis and oxidative stress response .

Biological Activities

- Antioxidative Activity : Research indicates that piperazine derivatives can exhibit antioxidative properties. A study on related compounds demonstrated that certain piperazine derivatives effectively protected neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂) by stabilizing mitochondrial membrane potential and reducing reactive oxygen species (ROS) production .

- Antimicrobial Properties : Some studies suggest that derivatives of piperazine, including this compound, possess antimicrobial activity. This property may be attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

- Radioprotective Effects : In the context of radiation exposure, certain piperazine derivatives have shown promise as radioprotective agents. For instance, studies have evaluated their efficacy in protecting human lymphoblastic leukemia cells from gamma radiation-induced damage. The compounds demonstrated an increase in cell viability post-irradiation compared to controls .

Case Studies

| Study | Findings | Concentration Range |

|---|---|---|

| Piperazine Derivatives as Radioprotective Agents | Evaluated for cytotoxicity and radioprotection in MOLT-4 cells; showed increased cell viability after radiation exposure when pretreated with specific derivatives. | 100 μM - 200 μM |

| Antioxidative Activity Evaluation | Demonstrated effectiveness in protecting SH-SY5Y cells from H₂O₂-induced oxidative stress; compound exhibited minimal toxicity at concentrations up to 80 μM. | Up to 80 μM |

| Antimicrobial Studies | Suggested antimicrobial properties against various pathogens; specific mechanisms remain under investigation. | Not specified |

Propiedades

IUPAC Name |

1,4-bis(2,2-dimethoxyethyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O4/c1-15-11(16-2)9-13-5-7-14(8-6-13)10-12(17-3)18-4/h11-12H,5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRHQXHUHBDFFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1CCN(CC1)CC(OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.